molecular formula C10H12O4 B588014 3,4,5-Trimethoxybenzaldehyde-d3 CAS No. 1219805-17-0

3,4,5-Trimethoxybenzaldehyde-d3

Cat. No. B588014
M. Wt: 199.22
InChI Key: OPHQOIGEOHXOGX-HPRDVNIFSA-N
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Description

3,4,5-Trimethoxybenzaldehyde-d3 is the deuterium-labeled version of 3,4,5-Trimethoxybenzaldehyde . It is an intermediate for the synthesis of various pharmaceuticals, especially for trimethoprim used to treat bacterial infections, including urinary tract pathogens infection . It is also used in the production of plastic additives .


Synthesis Analysis

3,4,5-Trimethoxybenzaldehyde-d3 is synthesized from 3,4,5-Trimethoxybenzaldehyde . For industrial applications, the chemical is synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide .


Molecular Structure Analysis

The molecular weight of 3,4,5-Trimethoxybenzaldehyde-d3 is 199.22 and its formula is C10H9D3O4 . The SMILES string representation is [2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C=O)OC .


Chemical Reactions Analysis

3,4,5-Trimethoxybenzaldehyde-d3 is involved in the condensation of an aromatic aldehyde with either ammonia (NH3) or amines (organic compounds derived from ammonia by replacing one or more hydrogen atoms with organic groups) .


Physical And Chemical Properties Analysis

3,4,5-Trimethoxybenzaldehyde-d3 is a light yellow solid . It has a melting point of 73°C to 76°C . It is slightly soluble in water .

Scientific Research Applications

Synthesis of Vanillin and its Derivatives

Vanillin synthesis is a significant application of 3,4,5-trimethoxybenzaldehyde derivatives, emphasizing the chemical's role as a precursor in the production of this widely used flavoring agent. Research indicates the development of more practical synthesis methods for vanillin, highlighting the compound's importance in the pharmaceutical, perfumery, and food flavoring industries (Tan Ju & Liao Xin, 2003).

Antioxidant Evaluation and Synthesis

Isoxazolone derivatives, synthesized from aromatic aldehydes like 3,4,5-trimethoxybenzaldehyde, exhibit significant biological and medicinal properties. These derivatives serve as intermediates for numerous heterocycles and demonstrate potential in antioxidant evaluations, indicating the compound's utility in developing new, environmentally friendly procedures for heterocycle preparation (Rima Laroum et al., 2019).

Catalytic Oxidation in Lignin to Aromatic Aldehydes

The catalytic oxidation of lignins into aromatic aldehydes, including vanillin and syringaldehyde, is another critical application. This process demonstrates the potential of using 3,4,5-trimethoxybenzaldehyde derivatives in converting lignin, a major component of plant biomass, into valuable chemicals. The review discusses the influence of various factors on the yield and selectivity of the aldehydes, emphasizing the environmental and economic benefits of this transformation (V. Tarabanko & N. Tarabanko, 2017).

Safety And Hazards

3,4,5-Trimethoxybenzaldehyde-d3 is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Future Directions

3,4,5-Trimethoxybenzaldehyde-d3 is used in the synthesis of trimethoprim and psychedelic phenethylamines . It can also be used in the production of plastic additives . The future directions of this compound could involve further exploration of its uses in pharmaceutical synthesis and other industrial applications.

properties

IUPAC Name

3,5-dimethoxy-4-(trideuteriomethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHQOIGEOHXOGX-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858535
Record name 3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxybenzaldehyde-d3

CAS RN

1219805-17-0
Record name 3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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